(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
The compound (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with amino, chloro, and iodo groups, as well as a tetrahydrofuran ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors One common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product in high purity. The scalability of the synthesis would be a key consideration, with a focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The amino, chloro, and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the halogen groups could yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating cellular processes and identifying potential drug targets.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure and functional groups suggest it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 5-(2-Amino-4-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
What sets (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart from similar compounds is the specific combination of substituents and stereochemistry. The presence of both chloro and iodo groups, along with the hydroxymethyl group, provides unique reactivity and biological activity that can be leveraged in various applications.
Properties
Molecular Formula |
C11H12ClIN4O3 |
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Molecular Weight |
410.59 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2-amino-4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClIN4O3/c12-9-8-4(13)2-17(10(8)16-11(14)15-9)7-1-5(19)6(3-18)20-7/h2,5-7,18-19H,1,3H2,(H2,14,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
GOQQAYXKUJSWPO-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(N=C3Cl)N)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(N=C3Cl)N)I)CO)O |
Origin of Product |
United States |
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